4-(1,4-Oxazepane-4-carbonyl)aniline
Overview
Description
4-(1,4-Oxazepane-4-carbonyl)aniline is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features an oxazepane ring, which is a seven-membered heterocyclic ring containing both nitrogen and oxygen atoms, attached to a phenyl ring via a carbonyl group.
Preparation Methods
The synthesis of 4-(1,4-Oxazepane-4-carbonyl)aniline typically involves the reaction of 4-aminobenzoyl chloride with 1,4-oxazepane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(1,4-Oxazepane-4-carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in understanding enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-(1,4-Oxazepane-4-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory properties are attributed to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Comparison with Similar Compounds
4-(1,4-Oxazepane-4-carbonyl)aniline can be compared with other similar compounds, such as:
4-(1,4-Diazepane-4-carbonyl)aniline: This compound features a diazepane ring instead of an oxazepane ring, which may result in different biological activities and chemical properties.
4-(1,4-Thiazepane-4-carbonyl)aniline:
4-(1,4-Piperazine-4-carbonyl)aniline: Piperazine derivatives are well-known for their pharmacological activities, and this compound may exhibit different therapeutic potentials compared to this compound.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-aminophenyl)-(1,4-oxazepan-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-4-2-10(3-5-11)12(15)14-6-1-8-16-9-7-14/h2-5H,1,6-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMDDSEBRMFEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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